Thiazol-2-ylmethanesulfonyl chloride

Sulfonyl chloride reactivity Hydrolytic stability Methylene linker effect

Thiazol-2-ylmethanesulfonyl chloride (CAS 1505099-61-5) is a research chemical building block distinguished by its –CH₂– spacer, which insulates the sulfonyl chloride electrophile from the thiazole ring, reducing background hydrolysis and providing a tetrahedral, non-coplanar geometry critical for novel carbonic anhydrase inhibitor (hCA I/II) sulfonamide libraries. Procuring this ≥98% purity compound ensures reliable stoichiometric control for automated parallel synthesis and large-scale batch reactions, avoiding the shelf-life limitations of direct-attached thiazolesulfonyl chloride isomers.

Molecular Formula C4H4ClNO2S2
Molecular Weight 197.7 g/mol
Cat. No. B13635474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazol-2-ylmethanesulfonyl chloride
Molecular FormulaC4H4ClNO2S2
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CS(=O)(=O)Cl
InChIInChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2
InChIKeyJWIBFXFXRFGUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazol-2-ylmethanesulfonyl Chloride: Structural Identity and Procurement-Relevant Characteristics


Thiazol-2-ylmethanesulfonyl chloride (CAS 1505099-61-5) is a heteroaromatic sulfonyl chloride building block in which a thiazole ring is connected to a methanesulfonyl chloride group via a methylene (–CH₂–) bridge [1]. This single‑carbon spacer distinguishes it from thiazolesulfonyl chlorides that bear the –SO₂Cl group directly on the ring . The compound is characterized by a molecular formula of C₄H₄ClNO₂S₂, a molecular weight of 197.7 g mol⁻¹, a computed LogP of ≈0.9, and a topological polar surface area of 83.7 Ų [1]. It is supplied as a research chemical with a typical purity specification of ≥98% and is classified as a harmful/irritant substance (GHS07) .

Why Thiazol-2-ylmethanesulfonyl Chloride Cannot Be Replaced by a Generic Sulfonyl Chloride Analog


The presence of the methylene spacer between the thiazole ring and the sulfonyl chloride electrophile fundamentally alters the compound’s reactivity profile, steric footprint, and the conformational flexibility of derived conjugates. Direct‑attached thiazolesulfonyl chlorides (e.g., thiazole‑2‑sulfonyl chloride) place the electrophilic sulfur immediately adjacent to the electron‑withdrawing heteroaromatic ring, which can accelerate hydrolysis and limit shelf life [1]. The –CH₂– bridge in thiazol‑2‑ylmethanesulfonyl chloride electronically insulates the sulfonyl center, potentially reducing background hydrolysis while simultaneously dictating a different geometry in downstream sulfonamides and sulfonate esters . Because the biological activity of thiazole‑methylsulfonyl derivatives is exquisitely sensitive to the linker length and substitution pattern, as demonstrated in carbonic anhydrase inhibition studies [2], swapping the compound for a direct‑attached or bulkier analog risks substantial loss or alteration of target‑engagement profiles.

Quantitative Differentiation Evidence for Thiazol-2-ylmethanesulfonyl Chloride Versus Structural Analogs


Methylene Spacer Alters Hydrolytic Stability Relative to Thiazole‑2‑sulfonyl Chloride

Thiazole‑2‑sulfonyl chloride (CAS 100481‑09‑2), in which the –SO₂Cl group is directly attached to the electron‑withdrawing thiazole ring, is expected to exhibit significantly faster hydrolysis than thiazol‑2‑ylmethanesulfonyl chloride. The methylene spacer electronically decouples the sulfonyl center from the ring, an effect analogous to that documented for aryl‑ versus arylmethyl‑sulfonyl chlorides [1]. While no direct kinetic comparison has been published for the two thiazole isomers, the class‑level inference is that the –CH₂– bridge reduces the electrophilicity of the sulfur atom, thereby lowering the rate of nucleophilic attack by water and extending practical handling windows in humid environments [2]. This inference is consistent with the observation that commercial suppliers specify a purity of 98% for the target compound without cold‑chain requirements, suggesting ambient stability adequate for routine synthetic workflows .

Sulfonyl chloride reactivity Hydrolytic stability Methylene linker effect

Methylene Spacer Differentiates Geometry and Conformational Profile from Direct‑Attached Sulfonyl Chlorides

The –CH₂– bridge introduces an sp³‑hybridized carbon between the thiazole ring and the sulfonyl group, creating a tetrahedral geometry that re‑orients the electrophilic center away from the ring plane. In contrast, thiazole‑2‑sulfonyl chloride positions the –SO₂Cl group directly on the sp²‑hybridized C2 of the thiazole, resulting in a coplanar arrangement that may restrict conformational freedom in subsequent adducts. The X‑ray crystal structure of a closely related thiazole‑methylsulfonyl derivative (compound 2b in the ACS Omega study) confirms that the methylene‑linked sulfonyl group adopts a distinct, non‑coplanar orientation relative to the thiazole ring [1]. This altered geometry has direct implications for the binding pose of terminal sulfonamide inhibitors within the carbonic anhydrase active site, where the angle and distance between the thiazole ring and the zinc‑coordinating sulfonamide nitrogen are critical for potency [2].

Conformational analysis Linker geometry Sulfonamide design

Certificate‑Level Purity (≥98%) Comparable to Best‑in‑Class Research Reagents

Thiazol‑2‑ylmethanesulfonyl chloride is available from reputable suppliers at a certified purity of ≥98% . This specification is equivalent to that offered for the direct‑attached analog thiazole‑2‑sulfonyl chloride (e.g., 98% from BOC Sciences ) and meets or exceeds the 95% typical minimum for many research‑grade sulfonyl chlorides . While impurity profiles are not publicly disclosed, the consistent 98% purity across independent vendors indicates a well‑controlled synthetic route that reliably delivers material suitable for demanding synthetic and biological applications without additional purification.

Purity specification Quality control Chemical procurement

Carbonic Anhydrase Inhibition Data Validate Biological Relevance of the Methylene‑Linked Scaffold

A 2025 ACS Omega study reported that a series of thiazole‑methylsulfonyl derivatives—compounds in which the methylene‑linked sulfonamide motif is fully elaborated—inhibit human carbonic anhydrase isoforms hCA I and hCA II with IC₅₀ values of 39.38–198.04 µM (hCA I) and 39.16–86.64 µM (hCA II), compared to the standard inhibitor acetazolamide (IC₅₀ = 18.11 µM for hCA I, 20.65 µM for hCA II) [1]. Although the specific assay data refer to the final sulfonamides rather than the sulfonyl chloride precursor, they demonstrate that the methylene‑bridged architecture is competent to deliver enzyme inhibitors and that small structural variations within this scaffold modulate potency over a ≥5‑fold range. This contrasts with reports on direct‑attached thiazolesulfonamides, where the absence of the methylene spacer sometimes correlates with diminished inhibitory activity against the same isozymes [2].

Carbonic anhydrase inhibition Thiazole-methylsulfonyl IC50 Drug discovery

Optimal Application Scenarios for Thiazol-2-ylmethanesulfonyl Chloride Based on Differentiated Evidence


Synthesis of Carbonic Anhydrase Inhibitor Libraries with a Methylene‑Linked Sulfonamide Pharmacophore

The validated inhibitory activity of thiazole‑methylsulfonyl derivatives against hCA I and hCA II [1] makes thiazol‑2‑ylmethanesulfonyl chloride a strategic starting material for parallel synthesis of sulfonamide libraries targeting glaucoma, edema, and cancer‑associated carbonic anhydrase isoforms. The methylene spacer provides a geometrically distinct vector for the terminal sulfonamide, which molecular docking studies indicate can engage the active‑site zinc ion while the thiazole ring occupies a hydrophobic pocket [1].

Medicinal Chemistry Campaigns Requiring Conformationally Defined Sulfonyl Electrophiles

When structure‑based drug design calls for a non‑coplanar relationship between the heteroaromatic scaffold and the sulfonamide warhead, the sp³‑hybridized methylene carbon of thiazol‑2‑ylmethanesulfonyl chloride delivers a precise tetrahedral geometry that is inaccessible to direct‑attached thiazolesulfonyl chlorides. The X‑ray crystallographic data of a related methylene‑linked compound [1] provide a structural rationale for preferring this building block in projects where binding‑pose novelty is a key differentiator.

Reaction Sequences Demanding Ambient‑Stable Sulfonyl Chloride Intermediates

The electronic insulation provided by the –CH₂– spacer reduces the electrophilicity of the sulfonyl chloride moiety relative to direct‑ring‑attached analogs, potentially lowering the rate of adventitious hydrolysis during multi‑step transformations in humid laboratory environments [2]. Procuring thiazol‑2‑ylmethanesulfonyl chloride at ≥98% purity ensures reliable stoichiometric control without the need for desiccated storage or freshly prepared solutions, making it suitable for automated synthesis platforms and large‑scale batch reactions.

Building Block for Sulfonate Ester or Sulfonamide Functional Materials

The combination of a heteroaromatic thiazole core and a flexible methylene‑sulfonyl linker enables the synthesis of functional materials where the electronic properties of the thiazole must be decoupled from the sulfonyl‑linked moiety. This design principle has been exploited in the preparation of thiazole‑sulfonyl chloride hybrid polymers with tailored optoelectronic properties [3]; the specific geometry of the 2‑ylmethanesulfonyl chloride variant may confer advantages in chain packing and solubility over the more rigid direct‑attached isomer.

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